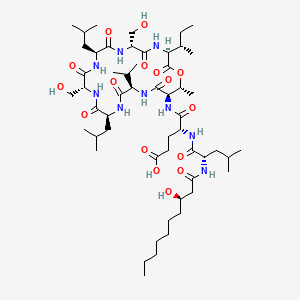

Viscosin

Description

Properties

CAS No. |

27127-62-4 |

|---|---|

Molecular Formula |

C54H95N9O16 |

Molecular Weight |

1126.4 g/mol |

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32-,33+,34+,35+,36-,37-,38-,39+,40+,43+,44-,45+/m0/s1 |

InChI Key |

QYEWAEAWMXRMHB-YFTUCIGFSA-N |

SMILES |

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)[C@@H](C)CC)C)O |

Canonical SMILES |

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O |

Appearance |

Solid powder |

Other CAS No. |

27127-62-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Viscosin |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Viscosin Against Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscosin, a cyclic lipopeptide antibiotic produced by Pseudomonas species, has demonstrated significant potential as an antifungal agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against fungal pathogens. Drawing upon direct evidence and detailed studies of the closely related thionin, viscotoxin A3, this document elucidates a multi-pronged assault on fungal cells, encompassing direct membrane disruption, induction of oxidative stress, and the triggering of apoptotic-like cell death. This guide furnishes researchers with quantitative data on this compound's efficacy, detailed experimental protocols for key mechanistic assays, and visual representations of the proposed molecular interactions and experimental workflows to facilitate further investigation and development of this promising antifungal compound.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several fungal pathogens, with the Minimum Inhibitory Concentration (MIC) being a key parameter. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Aspergillus fumigatus ATCC 1028 | 62.50 µg/mL | [1][2] |

| Batrachochytrium dendrobatidis JEL 197 | 31.25 µg/mL | [1][2][3] |

Core Mechanism of Action: A Multi-faceted Approach

The antifungal activity of this compound is not attributed to a single mode of action but rather a cascade of events initiated at the fungal cell membrane. While research specifically detailing the molecular interactions of this compound is emerging, extensive studies on the analogous compound, viscotoxin A3, provide a robust model for its mechanism.[2][4]

Primary Target: The Fungal Cell Membrane

The initial and primary interaction of this compound with fungal cells occurs at the plasma membrane. As a lipopeptide, its amphiphilic nature is critical to its function. It is proposed that the peptide moiety of this compound interacts with components of the fungal membrane, leading to its insertion and subsequent disruption of membrane integrity.

Studies on viscotoxin A3 have demonstrated that it induces the formation of ion-channel-like structures within the fungal membrane.[2][4] This leads to a loss of membrane potential, uncontrolled ion flux, and subsequent leakage of cellular contents, ultimately contributing to cell death.

This assay quantifies the extent of plasma membrane permeabilization by measuring the uptake of SYTOX Green, a fluorescent dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[5]

Materials:

-

Fungal spores or mycelia

-

This compound (or other test compound)

-

SYTOX Green (Thermo Fisher Scientific, Cat. No. S7020)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader with fluorescence detection (Excitation/Emission: ~504/523 nm)

-

96-well black, clear-bottom microplates

Procedure:

-

Fungal Cell Preparation: Harvest fungal cells (spores or protoplasts are often used for consistency) and wash twice with sterile PBS. Resuspend the cells in PBS to a final concentration of approximately 1 x 10^6 cells/mL.

-

Assay Setup: To the wells of a 96-well plate, add 50 µL of the fungal cell suspension.

-

Compound Addition: Add 50 µL of this compound dilutions (in PBS) to the wells to achieve a range of final concentrations. Include a negative control (PBS only) and a positive control for maximal permeabilization (e.g., 70% ethanol).

-

Dye Addition: Prepare a working solution of SYTOX Green in PBS at a final concentration of 0.2 µM. Add 10 µL of this solution to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the fungus for a specified time course (e.g., measurements taken every 15 minutes for 2 hours). Protect the plate from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence of a cell-free control. Express the results as a percentage of the fluorescence of the positive control.

Induction of Oxidative Stress

Following membrane disruption, a key secondary effect is the induction of oxidative stress. Research on viscotoxin A3 has shown that it triggers the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), in fungal spores.[2][4] This accumulation of ROS can lead to widespread damage of cellular components, including lipids, proteins, and DNA, further contributing to cell death.

This protocol utilizes a general ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which becomes fluorescent upon oxidation within the cell.

Materials:

-

Fungal cells

-

This compound

-

H₂DCFDA (or another suitable ROS indicator)

-

PBS or a suitable buffer

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Treatment: Incubate fungal cells with various concentrations of this compound for a predetermined time.

-

Loading with ROS Indicator: Add H₂DCFDA to the cell suspension to a final concentration of 10 µM and incubate in the dark for 30-60 minutes.

-

Washing: Centrifuge the cells to remove the extracellular probe and wash them with PBS.

-

Analysis: Resuspend the cells in PBS and measure the fluorescence intensity using a microplate reader (Excitation/Emission: ~495/525 nm) or visualize under a fluorescence microscope.

-

Controls: Include an untreated control (baseline ROS) and a positive control (e.g., cells treated with H₂O₂).

Triggering of Apoptotic-Like Cell Death

The culmination of membrane damage and oxidative stress appears to be the induction of a programmed cell death pathway resembling apoptosis in fungi.[1][6] Key markers of apoptosis, such as DNA fragmentation, have been observed in fungal cells exposed to antifungal agents that disrupt membrane integrity. The increase in intracellular Ca²⁺, as seen with viscotoxin A3, is also a known trigger for apoptotic pathways.[2][4]

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is a standard method for detecting DNA fragmentation, a hallmark of apoptosis.[3][7]

Materials:

-

Fungal hyphae grown on coverslips

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

In Situ Cell Death Detection Kit, Fluorescein (e.g., Roche, Cat. No. 11684795)

-

Fluorescence microscope

Procedure:

-

Fixation: Treat fungal hyphae with this compound. Fix the samples in 4% paraformaldehyde for 30-60 minutes at room temperature.

-

Washing: Wash the coverslips three times with PBS.

-

Permeabilization: Incubate the coverslips in permeabilization solution for 10-15 minutes at room temperature.

-

Washing: Wash twice with PBS.

-

TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Add the mixture to the coverslips and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Washing: Rinse the coverslips three times with PBS.

-

Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Green fluorescence indicates DNA fragmentation.

-

Controls: A positive control can be generated by treating fixed and permeabilized cells with DNase I to induce DNA breaks. A negative control involves omitting the terminal transferase enzyme from the reaction mixture.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of action and a typical experimental workflow for its investigation.

Caption: Proposed cascade of events in this compound's antifungal action.

Caption: A logical workflow for the experimental study of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related compounds exert their antifungal effects through a rapid, multi-step process initiated by the disruption of the fungal plasma membrane. This primary action leads to secondary effects, including the generation of damaging reactive oxygen species and the induction of an apoptotic-like cell death cascade.

For drug development professionals, this compound's mechanism is particularly promising as it targets a fundamental component of the fungal cell, the plasma membrane, potentially lowering the likelihood of resistance development compared to antifungals with more specific enzymatic targets.

Future research should focus on:

-

Direct Mechanistic Studies on this compound: Confirming that the detailed mechanisms observed for viscotoxin A3 are directly applicable to this compound.

-

Identification of a Membrane Receptor: Investigating whether this compound interacts with a specific lipid or protein component in the fungal membrane, such as ergosterol.

-

Elucidation of Signaling Pathways: Identifying the precise signaling cascades that are activated downstream of membrane disruption and lead to ROS production and apoptosis.

-

Mitochondrial Involvement: Directly assessing the impact of this compound on fungal mitochondrial function and membrane potential.

By addressing these questions, the scientific community can fully elucidate the antifungal potential of this compound and pave the way for its development as a next-generation therapeutic for the treatment of fungal diseases.

References

- 1. Methods to detect apoptotic-like cell death in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TUNEL and Immunofluorescence Double-Labeling Assay for Apoptotic Cells with Specific Antigen(s) | Springer Nature Experiments [experiments.springernature.com]

- 4. shaker.umh.es [shaker.umh.es]

- 5. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

The Core of Viscosin Biosynthesis in Pseudomonas fluorescens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosin biosynthesis pathway in Pseudomonas fluorescens, a cyclic lipopeptide with significant biosurfactant and antimicrobial properties. The document details the genetic and enzymatic machinery, regulatory networks, and experimental methodologies crucial for its study and potential exploitation in drug development.

Introduction to this compound

This compound is a non-ribosomally synthesized cyclic lipopeptide produced by various Pseudomonas species, including the well-studied P. fluorescens. Its structure consists of a nine-amino-acid peptide chain linked to a 3-hydroxydecanoic acid tail. This amphiphilic nature imparts potent biosurfactant activity, enabling the bacteria to interact with hydrophobic surfaces, and contributes to its antimicrobial and antitumor activities. The biosynthesis of this compound is a complex process involving a dedicated gene cluster and is tightly regulated by intricate signaling networks, making it a fascinating subject for both fundamental research and biotechnological applications.

The this compound Biosynthesis Machinery: A Non-Ribosomal Peptide Synthetase (NRPS) System

The core of this compound biosynthesis lies in a set of genes, primarily the viscA, viscB, and viscC genes, which encode the components of a large multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[1] Unlike ribosomal protein synthesis, NRPSs act as assembly lines, activating and sequentially adding amino acids to a growing peptide chain.

The this compound NRPS is composed of three main proteins with approximate molecular masses of 218 kDa, 215 kDa, and 137 kDa, which together form the synthetase complex responsible for assembling the nine-amino-acid peptide of this compound and attaching it to the fatty acid component.[2][3][4]

The general mechanism of NRPSs involves a series of modular domains, each responsible for a specific step in the synthesis process:

-

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by the T-domains of adjacent modules.

-

Thioesterase (TE) domain: Catalyzes the release of the final peptide, often through cyclization.

The modular nature of NRPSs allows for the incorporation of non-proteinogenic amino acids and modifications, contributing to the vast diversity of non-ribosomal peptides.

Regulatory Networks Controlling this compound Biosynthesis

The production of this compound is not constitutive and is tightly controlled by at least two key regulatory systems: the GacS/GacA two-component system and LuxR-type transcriptional regulators.

The GacS/GacA Two-Component System

The GacS/GacA system is a global regulatory network in many Gram-negative bacteria that controls the expression of secondary metabolites and virulence factors. In P. fluorescens, the GacS/GacA system is a major regulator of this compound production.[5][6]

The signaling cascade is initiated by an unknown environmental signal that is sensed by the sensor kinase GacS located in the cell membrane. This leads to the autophosphorylation of GacS, which then transfers the phosphate (B84403) group to the cytoplasmic response regulator GacA.[6] Phosphorylated GacA acts as a transcriptional activator, inducing the expression of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ.[7] These sRNAs, in turn, sequester translational repressor proteins of the RsmA family (e.g., RsmA and RsmE).[7] By binding to these repressors, the sRNAs prevent them from inhibiting the translation of target mRNAs, including those of the visc genes. A mutation in the gacS gene of P. fluorescens SBW25 leads to a significant downregulation of the viscA, viscB, and viscC genes.[5]

LuxR-Type Transcriptional Regulators

In addition to the Gac system, this compound biosynthesis in P. fluorescens SBW25 is also controlled by two LuxR-type transcriptional regulators, designated ViscAR and ViscBCR.[8][9][10] These regulators belong to a unique subfamily of LuxR proteins that contain a DNA-binding helix-turn-helix (HTH) motif but lack the typical N-acylhomoserine lactone (AHL) binding domain found in quorum sensing regulators.[8][9][10]

Site-directed mutagenesis of either viscAR or viscBCR significantly reduces the transcript levels of the viscABC genes, leading to a loss of this compound production.[8][9][10] This indicates that both regulators are essential for the expression of the this compound biosynthesis genes.

Quantitative Data on this compound Production

The production of this compound can be influenced by genetic and environmental factors. The following table summarizes key quantitative findings from various studies.

| P. fluorescens Strain | Genetic Background | Condition | This compound Production/Effect | Reference |

| SBW25 | Wild-type | Biofilm formation in microtitre plates | Forms less biofilm over time compared to ΔviscA mutant, suggesting a role in dispersal. | [1] |

| SBW25 | ΔviscA (this compound-deficient) | Biofilm formation in microtitre plates | Continuously develops biofilm, unlike the wild-type which shows dispersal. | [1] |

| SBW25 | ΔviscA | Complementation with 50 µg/mL purified this compound | Significant decrease in the amount of pre-formed biofilm. | [1] |

| SBW25 | Wild-type vs. ΔviscA | Wheat root colonization | Enhanced root colonization by the wild-type compared to the this compound-deficient mutant. | [11] |

| MFE01 | Wild-type vs. gacS mutant | General secondary metabolism | gacS mutation modifies the expression of over 700 genes, impacting microbial competition. | [6] |

Experimental Protocols

Gene Knockout of visc Genes in Pseudomonas fluorescens

This protocol describes a general method for creating an unmarked gene deletion in P. fluorescens using a suicide vector with a sacB counter-selection marker, a technique widely applicable for functional genetic studies.

Materials:

-

P. fluorescens strain of interest

-

Suicide vector (e.g., pT18mobsacB)

-

E. coli cloning strain (e.g., DH5α)

-

Restriction enzymes and T4 DNA ligase

-

PCR reagents and primers specific for the upstream and downstream regions of the target visc gene

-

LB medium and agar (B569324) plates

-

Antibiotics (e.g., tetracycline (B611298) for the suicide vector)

-

Sucrose (B13894) solution (5-10%) for counter-selection

Procedure:

-

Construct the knockout plasmid:

-

Amplify the upstream and downstream homologous regions (approx. 500-1000 bp each) flanking the target visc gene from P. fluorescens genomic DNA using PCR.

-

Clone the amplified upstream and downstream fragments into the suicide vector, flanking the multiple cloning site. This can be achieved through restriction-ligation cloning or seamless cloning methods like Gibson assembly.

-

Transform the ligation product into an appropriate E. coli cloning strain and select for transformants on LB agar containing the appropriate antibiotic.

-

Verify the correct plasmid construction by restriction digestion and sequencing.

-

-

Introduce the knockout plasmid into P. fluorescens:

-

Transfer the constructed knockout plasmid from E. coli to P. fluorescens via conjugation (e.g., triparental mating with a helper plasmid) or electroporation.

-

Select for P. fluorescens cells that have integrated the plasmid into their chromosome (merodiploids) by plating on a selective medium containing the antibiotic for the suicide vector and a counter-selective agent against the E. coli donor and helper strains.

-

-

Select for the second homologous recombination event (allelic exchange):

-

Inoculate single colonies of the merodiploids into LB broth without any antibiotics and grow overnight to allow for the second crossover event to occur.

-

Plate serial dilutions of the overnight culture onto LB agar plates containing sucrose. The sacB gene on the integrated plasmid confers sucrose sensitivity, so only cells that have lost the plasmid through a second recombination event will grow.

-

-

Screen for the desired gene knockout:

-

Patch individual colonies from the sucrose plates onto both LB agar and LB agar with the antibiotic for the suicide vector. Colonies that grow on LB but not on the antibiotic plate have lost the plasmid.

-

Confirm the gene deletion in the antibiotic-sensitive colonies by PCR using primers that flank the deleted region and by sequencing.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound from bacterial cultures using reverse-phase HPLC.

Materials:

-

P. fluorescens culture supernatant

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

-

This compound standard

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Grow P. fluorescens in a suitable liquid medium under conditions that promote this compound production.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

Acidify the supernatant with TFA or formic acid to a final concentration of 0.1% (v/v) to improve peak shape.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA or formic acid in water.

-

Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 20-30%) and increase it linearly to a high percentage (e.g., 80-90%) over 20-30 minutes to elute the hydrophobic this compound.

-

Inject a standard volume (e.g., 20 µL) of the prepared sample onto the HPLC system.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of a purified this compound standard.

-

Integrate the peak area corresponding to this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Conclusion

The biosynthesis of this compound in Pseudomonas fluorescens is a sophisticated process orchestrated by a non-ribosomal peptide synthetase and governed by a multi-layered regulatory network. Understanding the intricacies of this pathway, from the enzymatic machinery to the signaling cascades, is paramount for harnessing the biotechnological potential of this compound. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and manipulate this fascinating biosynthetic pathway for the development of novel therapeutic agents and other applications.

References

- 1. Lipopeptide biosurfactant this compound enhances dispersal of Pseudomonas fluorescens SBW25 biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence and characterization of a gene cluster required for the production of this compound, a lipopeptide biosurfactant, by a strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. researchgate.net [researchgate.net]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. The GacS/GacA two-component system strongly regulates antimicrobial competition mechanisms of Pseudomonas fluorescens MFE01 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-component system GacS/GacA, a global response regulator of bacterial physiological behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity and Functional Analysis of LuxR-Type Transcriptional Regulators of Cyclic Lipopeptide Biosynthesis in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity and functional analysis of LuxR-type transcriptional regulators of cyclic lipopeptide biosynthesis in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The potential of Pseudomonas fluorescens SBW25 to produce this compound enhances wheat root colonization and shapes root-associated microbial communities in a plant genotype-dependent manner in soil systems - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Intricacies of Viscosin: A Technical Guide to its 3D Structure and Complex Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosin, a cyclic lipopeptide produced by Pseudomonas species, has garnered significant attention in the scientific community for its potent antimicrobial, antiviral, and antitumor activities. Its amphiphilic nature, arising from a cyclic peptide head and a lipid tail, allows it to interact with and disrupt cell membranes, making it a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth exploration of the three-dimensional (3D) structure of the this compound lipopeptide complex, the experimental methodologies used for its elucidation, and its interactions with cellular signaling pathways.

The Three-Dimensional Structure of the this compound Complex

The 3D structure of this compound and its analogues, such as viscosinamide, has been primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy in solution. These studies reveal a well-defined and rigid conformation characterized by a left-handed α-helix.

This compound is a nonapeptide, meaning it is composed of nine amino acids, and is cyclized through an ester bond between the C-terminal carboxyl group and the side chain of a D-allo-threonine residue at position 3. This cyclization results in a 7-residue macrocycle. The N-terminus of the peptide is acylated with a (R)-3-hydroxydecanoic acid tail.[1]

The solution conformation of viscosinamide A, a closely related member of the this compound group, features a left-handed α-helix extending from L-leucine at position 1 to D-serine at position 6. This helical structure is followed by a loop that connects the C-terminus back to the helix.[1] This arrangement creates a distinct segregation of hydrophobic and hydrophilic residues, resulting in an amphipathic molecule with a hydrophobic face and a more polar face.[1][2] This amphipathicity is crucial for its biological activity, enabling it to insert into and disrupt the integrity of cell membranes.

Quantitative Structural Data

While detailed NMR studies have been conducted, specific, publicly available tables of Nuclear Overhauser Effect (NOE) distance restraints and dihedral angle restraints for this compound are not readily found in the surveyed literature. The determination of a high-resolution 3D structure relies on a comprehensive set of such experimental restraints. The following table outlines the types of quantitative data that are generated from 2D NMR experiments (like NOESY and COSY) and are essential for calculating the 3D structure of lipopeptides like this compound.

| Parameter Type | Description | Typical NMR Experiment |

| NOE Distance Restraints | These are through-space distances between protons that are close to each other (typically < 5 Å). A large number of these restraints are crucial for defining the overall fold of the peptide. | NOESY, ROESY |

| Dihedral Angle Restraints (φ, ψ) | These are the torsion angles of the peptide backbone. They are derived from scalar coupling constants (J-couplings) between adjacent protons, which are related to the dihedral angle by the Karplus equation. | COSY, TOCSY |

| Hydrogen Bond Restraints | The presence of hydrogen bonds, which stabilize secondary structures like α-helices, can be inferred from slowly exchanging amide protons in deuterium (B1214612) oxide (D₂O). | 1D ¹H NMR, HSQC |

| ¹H and ¹³C Chemical Shifts | The chemical shifts of the backbone and side-chain atoms provide information about the local electronic environment and can be used to predict secondary structure elements. | ¹H NMR, ¹³C NMR, HSQC, HMBC |

Experimental Protocols

The determination of the 3D structure of this compound and its purification involve a combination of sophisticated analytical techniques.

Purification of this compound by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying this compound from bacterial culture extracts to a high degree of homogeneity required for structural and biological studies.

Protocol:

-

Extraction: this compound is first extracted from the cell-free supernatant of Pseudomonas cultures using a solvent such as n-butanol.

-

Sample Preparation: The crude extract is dried to remove the organic solvent and then redissolved in a suitable solvent mixture, for example, 50% acetonitrile (B52724) in water with 0.1% formic acid, for injection into the HPLC system.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used for the separation of lipopeptides. Preparative columns with dimensions such as 10 x 150 mm or larger are suitable for purifying milligram quantities.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

-

Gradient Elution: A linear gradient of increasing acetonitrile concentration is used to elute the lipopeptides. A typical gradient might start at 30% B and increase to 100% B over 30-40 minutes. This compound typically elutes at a high acetonitrile concentration, around 90%.

-

Flow Rate: The flow rate is dependent on the column dimensions. For a 10 mm ID preparative column, a flow rate of 4-5 mL/min is common.

-

Detection: The elution of this compound is monitored by UV absorbance at 210 nm and 280 nm.

-

-

Fraction Collection and Analysis: Fractions corresponding to the this compound peak are collected, and their purity is assessed by analytical HPLC-MS.

-

Lyophilization: The pure fractions are pooled, the organic solvent is removed by rotary evaporation, and the remaining aqueous solution is lyophilized to obtain purified this compound as a powder.

3D Structure Determination by NMR Spectroscopy

The determination of the three-dimensional structure of this compound in solution is achieved through a series of NMR experiments.

Protocol:

-

Sample Preparation: A sample of highly purified this compound (typically 1-5 mM) is dissolved in a deuterated solvent such as acetonitrile-d₃ or methanol-d₄.

-

NMR Data Acquisition: A suite of one- and two-dimensional NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

-

¹H NMR: To obtain an overview of all proton signals.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints between different parts of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequence assignment.

-

-

Data Processing and Analysis: The acquired NMR data are processed using specialized software. The process involves:

-

Resonance Assignment: Assigning every proton and carbon signal to a specific atom in the this compound molecule.

-

Restraint Generation: Extracting distance restraints from NOESY spectra and dihedral angle restraints from coupling constants measured in COSY spectra.

-

-

Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs use computational algorithms, such as simulated annealing and molecular dynamics, to generate a family of 3D structures that are consistent with the experimental data.

-

Structure Validation: The final set of structures is evaluated for its agreement with the experimental data and for its stereochemical quality using programs like PROCHECK. The resulting ensemble of structures represents the dynamic 3D conformation of this compound in solution.

This compound's Interaction with Cellular Signaling Pathways

The primary mechanism of action of this compound is the disruption of the cell membrane. Its amphipathic structure facilitates its insertion into the lipid bilayer, leading to the formation of pores or ion channels. This disruption of membrane integrity leads to leakage of cellular contents and dissipation of ion gradients, ultimately causing cell death.[3]

Beyond direct membrane disruption, this compound can also trigger specific cellular stress responses. In the bacterium Streptococcus pneumoniae, this compound has been shown to induce cell wall stress. This stress, in turn, activates two-component signal transduction systems, namely LiaFSR and CiaRH, which are involved in maintaining cell wall integrity.

This compound-Induced Activation of the LiaFSR System

The LiaFSR system is a three-component system that senses and responds to cell envelope stress, particularly perturbations in the lipid II cycle of cell wall biosynthesis.[4]

Under normal conditions, the membrane protein LiaF inhibits the sensor kinase LiaS. Upon cell wall stress induced by this compound, this inhibition is relieved, allowing LiaS to autophosphorylate and subsequently transfer the phosphate (B84403) group to the response regulator LiaR. Phosphorylated LiaR then binds to the promoter regions of target genes, activating their transcription to mount a protective response.[4][5][6]

Role of the CiaRH System in Response to this compound-Induced Stress

The CiaRH two-component system also plays a crucial role in the response to cell wall stress and is essential for preventing cell lysis under various stress conditions, including exposure to cell wall inhibitors.[1][7]

The sensor kinase CiaH detects cell wall perturbations and, in response, phosphorylates the response regulator CiaR. Activated CiaR then modulates the expression of a regulon of genes that contribute to maintaining cell wall integrity and preventing autolysis.[1][8]

Conceptual Workflow of this compound's Action

The following diagram illustrates the logical flow from the structural features of this compound to its ultimate biological effect.

Conclusion

The detailed understanding of the 3D structure of the this compound lipopeptide complex is paramount for elucidating its mechanism of action and for guiding the rational design of new and more potent therapeutic agents. The combination of advanced purification techniques like HPLC and powerful structural biology tools such as NMR spectroscopy provides the necessary framework for these investigations. Furthermore, unraveling the intricate ways in which this compound interacts with and modulates cellular signaling pathways opens up new avenues for therapeutic intervention, not only in infectious diseases but also potentially in cancer therapy. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the therapeutic potential of this fascinating class of natural products.

References

- 1. The CiaRH System of Streptococcus pneumoniae Prevents Lysis during Stress Induced by Treatment with Cell Wall Inhibitors and by Mutations in pbp2x Involved in β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformation and Dynamics of the Cyclic Lipopeptide Viscosinamide at the Water-Lipid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Pneumococcal Cell Envelope Stress-Sensing System LiaFSR Is Activated by Murein Hydrolases and Lipid II-Interacting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The two-component response regulator LiaR regulates cell wall stress responses, pili expression and virulence in group B Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The CiaRH system of Streptococcus pneumoniae prevents lysis during stress induced by treatment with cell wall inhibitors and by mutations in pbp2x involved in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role and Regulatory Network of the CiaRH Two-Component System in Streptococcal Species [frontiersin.org]

The Quest for Novel Viscosin Producers: A Technical Guide to Identification, Characterization, and Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification of novel bacterial strains that produce viscosin, a cyclic lipopeptide biosurfactant with significant potential in the pharmaceutical and biotechnological sectors. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in this endeavor.

Introduction to this compound and its Significance

This compound is a member of the cyclic lipopeptide (CLP) class of biosurfactants, primarily produced by various species of the Pseudomonas genus. Its amphipathic nature, arising from a hydrophobic fatty acid tail linked to a hydrophilic peptide ring, allows it to reduce surface and interfacial tension, making it a powerful surface-active agent. Beyond its surfactant properties, this compound and its analogs exhibit a range of biological activities, including antimicrobial, anti-biofilm, and antitumor effects. These properties have positioned this compound as a promising candidate for applications in drug development, bioremediation, and enhanced oil recovery. The identification of novel bacterial strains with high this compound yields or unique this compound analogs is a critical step in harnessing its full potential.

Data Presentation: A Comparative Overview of this compound-Producing Strains

Effective identification of novel high-yield strains requires a clear comparison with known producers. The following tables summarize key quantitative data for previously identified this compound-producing bacteria.

Table 1: this compound Yield from Various Pseudomonas Strains

| Bacterial Strain | Culture Conditions | This compound Yield (g/L) | Reference |

| Pseudomonas libanensis M9-3 | Not specified | 0.125 - 0.15 | [1] |

| Pseudomonas sp. HN11 | 48 hours of liquid fermentation | 0.42 | [2] |

Table 2: Surface Tension Reduction by this compound-Producing Strains

| Bacterial Strain | Measurement Details | Surface Tension (mN/m) | Reference |

| Pseudomonas libanensis M9-3 | Minimum surface tension at CMC | 28 | [3] |

| Various Pseudomonas-like isolates | Range of minimum surface tensions | 24.5 - 49.1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of novel this compound-producing bacterial strains.

Isolation of Potential Biosurfactant-Producing Bacteria

Objective: To isolate bacteria from environmental samples with the potential to produce biosurfactants.

Materials:

-

Sterile containers for sample collection (e.g., soil, water from hydrocarbon-contaminated sites).

-

Peptone saline solution (0.85% NaCl, 0.1% peptone).

-

Nutrient agar (B569324) plates.

-

Incubator.

-

Orbital shaker.

Protocol:

-

Collect environmental samples in sterile containers.

-

Suspend 10 g of the sample (e.g., soil) in 90 mL of peptone saline solution.

-

Incubate the suspension on an orbital shaker (150 rpm) at 30°C for 1 hour.

-

Allow the suspension to settle for 30 minutes.

-

Perform serial dilutions of the supernatant in sterile saline solution.

-

Plate the dilutions onto nutrient agar plates.

-

Incubate the plates at 30°C for 24-48 hours, or until distinct colonies are visible.

-

Select and subculture individual colonies to obtain pure isolates.

Screening for Biosurfactant Production

Objective: A qualitative and rapid screening method to detect the presence of biosurfactants.

Materials:

-

96-well microplate lid or a flat hydrophobic surface (e.g., paraffin-coated slide).

-

Crude oil or another hydrophobic liquid.

-

Micropipette.

-

Bacterial culture supernatants.

Protocol:

-

Apply a small, uniform drop of crude oil to each well of a 96-well microplate lid.

-

Allow the oil to equilibrate for at least 1 hour at room temperature.

-

Carefully pipette a 5 µL drop of the bacterial culture supernatant onto the center of the oil drop.

-

Observe the shape of the drop after 1 minute.

-

Positive Result: The drop of supernatant collapses and spreads over the oil surface. This indicates the presence of biosurfactants that reduce the interfacial tension between the aqueous drop and the hydrophobic surface.

-

Negative Result: The drop remains beaded and stable on the oil surface.

Objective: To qualitatively assess the biosurfactant activity by measuring the displacement of an oil layer.

Materials:

-

Petri dish (15 cm diameter).

-

Distilled water.

-

Crude oil.

-

Micropipette.

-

Bacterial culture supernatants.

Protocol:

-

Fill a large Petri dish with 20 mL of distilled water.

-

Carefully add 20 µL of crude oil to the center of the water surface to form a thin, uniform oil film.

-

Gently place a 10 µL drop of the bacterial culture supernatant onto the center of the oil film.

-

Observe the oil layer.

-

Positive Result: The appearance of a clear zone in the oil layer, indicating that the biosurfactant has displaced the oil. The diameter of this clear zone is proportional to the concentration and activity of the biosurfactant.

-

Negative Result: No change or minimal displacement of the oil film.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in culture extracts.

Materials:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (B52724) (HPLC grade).

-

Ultrapure water.

-

Formic acid or Trifluoroacetic acid (TFA).

-

This compound standard of known purity.

-

Syringe filters (0.22 µm).

-

Autosampler vials.

Protocol:

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Extract the supernatant with an equal volume of n-butanol.

-

Evaporate the n-butanol phase to dryness.

-

Re-dissolve the dried extract in a known volume of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of the this compound standard in the initial mobile phase.

-

Perform serial dilutions of the stock solution to create a series of standards with known concentrations (e.g., ranging from 1 to 100 µg/mL).

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Ultrapure water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. A typical starting point could be 40% B, increasing to 100% B over 20-30 minutes. This compound is expected to elute at a high acetonitrile concentration (around 90%).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Inject the prepared sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Determine the peak area of the this compound in the sample.

-

Calculate the concentration of this compound in the sample using the standard curve.

-

Visualizing Key Processes and Pathways

Diagrams are essential tools for understanding complex experimental workflows and biological signaling pathways.

References

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the primary amino acid sequence, physicochemical properties, and methods for the characterization of viscosin, a cyclic lipopeptide biosurfactant.

Introduction to this compound

This compound is a member of the cyclic lipopeptide (CLP) family of biosurfactants, primarily produced by various strains of Pseudomonas bacteria, including Pseudomonas fluorescens.[1][2][3][4] These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anti-biofilm, and plant growth-promoting properties.[2][5][6][7] The defining structural feature of this compound and related CLPs is an amphiphilic nature, conferred by a hydrophobic fatty acid tail linked to a hydrophilic cyclic peptide headgroup.[1][8] This structure is crucial for its biological functions, which often involve interactions with and disruption of biological membranes.[8][9] this compound is synthesized non-ribosomally by large multi-domain enzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[3][10][11]

Primary Amino Acid Sequence and Structure

The peptide moiety of this compound is a nonapeptide, meaning it is composed of nine amino acids.[3][10] The primary sequence, including the stereochemistry of the amino acids, is crucial for its three-dimensional structure and subsequent biological activity. The cyclization of the peptide is a key feature, occurring via an ester (depsi) bond between the carboxyl group of the C-terminal amino acid and the hydroxyl group of the threonine residue at position 3.[8][10]

The generally accepted primary amino acid sequence of this compound is:

L-Leu¹ - D-Glu² - D-aThr³ - D-Val⁴ - L-Leu⁵ - D-Ser⁶ - L-Leu⁷ - D-Ser⁸ - L-Ile⁹

A fatty acid tail, typically a (R)-3-hydroxydecanoic acid, is attached to the N-terminus of the peptide chain at L-Leu¹.[3][8]

Below is a DOT language script to visualize the primary structure of the this compound peptide.

Caption: Primary structure of the this compound lipopeptide.

Physicochemical Properties of this compound

The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its function as a biosurfactant.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₅N₉O₁₆ | [4][12] |

| Molecular Weight | 1126.38 g/mol | [4][12] |

| Percent Composition | C 57.58%, H 8.50%, N 11.19%, O 22.73% | [12] |

| Appearance | Powder | [12] |

| Solubility | Practically insoluble in water. Soluble in methanol, ethanol, ether, acetone, and alkaline phosphate (B84403) buffer solutions. | [12] |

| Optical Rotation | [α]D²⁹ -168.3° (in ethanol) | [12] |

Experimental Protocols for Sequence Determination

The determination of the primary amino acid sequence of a cyclic lipopeptide like this compound requires a combination of analytical techniques.

Isolation and Purification

-

Culturing: Pseudomonas species are cultured in a suitable liquid medium to promote the production of this compound.

-

Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant, containing the secreted this compound, is then subjected to solvent extraction (e.g., with ethyl acetate) to isolate the lipopeptide.

-

Purification: The crude extract is purified using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18). A gradient of an organic solvent (like acetonitrile) in water is used to elute the purified this compound.

Amino Acid Analysis

-

Hydrolysis: The purified this compound is hydrolyzed into its constituent amino acids by heating in 6 M HCl.

-

Derivatization: The free amino acids are derivatized to make them volatile or fluorescent for detection.

-

Analysis: The derivatized amino acids are analyzed by Gas Chromatography (GC) or HPLC to determine the amino acid composition.

Sequence Determination by Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing peptides.[13][14][15]

-

Ionization: The purified this compound is ionized, typically using Electrospray Ionization (ESI), to generate protonated molecular ions ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[6]

-

MS1 Analysis: The mass-to-charge (m/z) ratio of the intact molecular ion is determined in the first mass analyzer.

-

Fragmentation: The molecular ion of this compound is selected and subjected to fragmentation, often through Collision-Induced Dissociation (CID). This breaks the peptide bonds at predictable locations.

-

MS2 Analysis: The m/z ratios of the resulting fragment ions are determined in the second mass analyzer, generating an MS/MS spectrum.

-

Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum. For cyclic peptides, the fragmentation pattern can be complex, and specialized software and manual interpretation are often required.

The following diagram illustrates a general workflow for the experimental characterization of this compound.

Caption: Experimental workflow for this compound characterization.

Biological Significance and Signaling

This compound plays a significant role in the lifecycle of Pseudomonas fluorescens. It acts as a biosurfactant, reducing surface tension, which is important for surface motility and biofilm formation.[2][3][7] Studies have shown that this compound is crucial for the "spidery spreading" motility of P. fluorescens SBW25.[2][7] Furthermore, this compound contributes to the plant growth-promoting capabilities of these bacteria by aiding in the colonization of plant roots and protecting seedlings from pathogens like Pythium.[2][5]

While this compound itself is not a classical signaling molecule, its production and effects are integrated into the complex regulatory networks of the bacteria. Its synthesis is governed by specific gene clusters (viscA, viscB, viscC), and its expression can be influenced by environmental cues.[3] The interaction of this compound with plant roots can also influence the microbial community in the rhizosphere.[5]

The antimicrobial activity of this compound is primarily attributed to its ability to interact with and disrupt the cell membranes of target organisms, leading to increased permeability and eventual cell lysis. This mechanism is typical for many antimicrobial peptides.[8]

The following diagram illustrates the proposed role of this compound in the interaction between Pseudomonas fluorescens and a plant root.

Caption: Role of this compound in plant-microbe interactions.

Conclusion

The primary amino acid sequence of this compound, a cyclic nonapeptide with a lipid tail, is fundamental to its structure and diverse biological activities. The determination of this sequence requires sophisticated analytical techniques, with mass spectrometry being a cornerstone methodology. Understanding the structure-function relationship of this compound is crucial for its potential applications in agriculture, medicine, and biotechnology. Further research into its mechanism of action and biosynthetic regulation will continue to unveil new opportunities for the utilization of this potent biosurfactant.

References

- 1. researchgate.net [researchgate.net]

- 2. The biosurfactant this compound produced by Pseudomonas fluorescens SBW25 aids spreading motility and plant growth promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipopeptide biosurfactant this compound enhances dispersal of Pseudomonas fluorescens SBW25 biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C54H95N9O16 | CID 72937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Identification of the Molecular Determinants Involved in Antimicrobial Activity of Pseudodesmin A, a Cyclic Lipopeptide From the this compound Group [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evidence and characterization of a gene cluster required for the production of this compound, a lipopeptide biosurfactant, by a strain of Pseudomonas fluorescens - ProQuest [proquest.com]

- 12. This compound [drugfuture.com]

- 13. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fenyolab.org [fenyolab.org]

- 15. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]

Genetic Regulation of Viscosin Production in Pseudomonas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosin, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant interest due to its potent surfactant and antimicrobial properties. These characteristics make it a promising candidate for applications in bioremediation, biocontrol, and as a potential therapeutic agent. The biosynthesis of this compound is a complex, genetically controlled process, and a thorough understanding of its regulation is paramount for optimizing its production for commercial and pharmaceutical purposes. This technical guide provides an in-depth overview of the core genetic regulatory network governing this compound synthesis in Pseudomonas, with a focus on key experimental methodologies and quantitative data.

Core Genetic Machinery: The visc Gene Cluster

The production of this compound is primarily orchestrated by a set of genes organized in a cluster. In Pseudomonas fluorescens, this cluster typically includes three core non-ribosomal peptide synthetase (NRPS) genes: viscA, viscB, and viscC.[1] These genes encode large, multifunctional enzymes that act as an assembly line for the peptide backbone of the this compound molecule. Unlike many other lipopeptide gene clusters, the visc genes in some strains, such as P. fluorescens SBW25, are not genetically linked in a single operon, with viscA being located at a significant distance from the viscB and viscC genes.[1]

Hierarchical Regulatory Control

The expression of the visc gene cluster is tightly controlled by a hierarchical regulatory network, ensuring that this compound is produced under appropriate environmental conditions and at specific stages of bacterial growth. This network involves a two-component system and downstream transcriptional regulators.

The GacS/GacA Two-Component System: The Master Switch

At the apex of the regulatory cascade is the GacS/GacA two-component system, a global regulator of secondary metabolism in many Gram-negative bacteria.[2] The sensor kinase, GacS, is a transmembrane protein that responds to yet-to-be-fully-characterized environmental signals. Upon activation, GacS autophosphorylates and subsequently transfers the phosphate (B84403) group to its cognate response regulator, GacA.[2] Phosphorylated GacA then acts as a transcriptional activator for small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ.[2] These sRNAs, in turn, sequester post-transcriptional repressor proteins of the RsmA/RsmE family. By sequestering these repressors, the GacS/GacA system indirectly relieves the translational repression of target genes, including those involved in this compound production.[3]

Mutations in the gacS or gacA genes lead to a significant downregulation of the visc biosynthesis genes and a concomitant loss of this compound production.[4] In a gacS mutant of P. fluorescens SBW25, the transcript levels of viscA, viscB, and viscC were significantly reduced by 44.0-fold, 54.8-fold, and 56.1-fold, respectively.[4]

LuxR-Type Transcriptional Regulators: Fine-Tuning Expression

Downstream of the GacS/GacA system, two LuxR-type transcriptional regulators, ViscAR and ViscBCR, play a crucial role in the direct activation of the visc genes.[1] These regulators are typically located adjacent to the visc genes they control. The expression of viscAR and viscBCR is itself dependent on the GacS/GacA system.[4]

Site-directed mutagenesis of either viscAR or viscBCR in P. fluorescens SBW25 results in a dramatic reduction in the transcript levels of viscA, viscB, and viscC, leading to a complete loss of this compound production as confirmed by HPLC analysis.[1]

Signaling Pathway for this compound Production

The following diagram illustrates the hierarchical regulatory cascade controlling this compound biosynthesis in Pseudomonas fluorescens.

Environmental Influence on this compound Production

The production of this compound is not constitutive and is influenced by various environmental factors, which are often integrated into the GacS/GacA regulatory pathway.

-

Carbon Source: The type and availability of carbon sources can significantly impact biosurfactant production. While glucose is a readily metabolized carbon source, some studies have shown that alternative carbon sources like glycerol (B35011) can lead to high yields of lipopeptides.[5][6] For instance, Pseudomonas fluorescens DR54 was reported to produce 7.18 ± 0.17 g/L of viscosinamide when grown on glycerol.[5] The choice of carbon source can influence the metabolic status of the cell, which in turn can affect the activity of global regulators like the GacS/GacA system.

-

Temperature: Temperature is another critical factor that modulates the expression of secondary metabolites.[7] Studies on Pseudomonas fluorescens have shown that temperature shifts can affect the synthesis of extracellular products.[8][9] Optimal temperatures for biosurfactant production by P. fluorescens have been reported to be in the range of 28 ± 2°C.[10][11]

Quantitative Data on this compound Regulation

The following table summarizes the quantitative effects of mutations in key regulatory genes on the expression of the visc biosynthetic genes and the resulting impact on this compound production.

| Strain/Condition | Gene | Fold Change in Transcript Level (relative to Wild-Type) | This compound Production | Reference |

| P. fluorescens SBW25 gacS mutant | viscA | -44.0 | Abolished | [4] |

| viscB | -54.8 | [4] | ||

| viscC | -56.1 | [4] | ||

| P. fluorescens SBW25 ΔviscAR mutant | viscA | Strongly Reduced | Abolished | [1] |

| viscB | Strongly Reduced | [1] | ||

| viscC | Strongly Reduced | [1] | ||

| P. fluorescens SBW25 ΔviscBCR mutant | viscA | Strongly Reduced | Abolished | [1] |

| viscB | Strongly Reduced | [1] | ||

| viscC | Strongly Reduced | [1] | ||

| P. fluorescens DR54 (on glycerol) | - | - | 7.18 ± 0.17 g/L (Viscosinamide) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound regulation.

Generation of Gene Knockout Mutants via Allelic Exchange

This protocol describes a two-step allelic exchange method for creating unmarked gene deletions in Pseudomonas fluorescens.

Materials:

-

Pseudomonas fluorescens strain

-

Suicide vector (e.g., pT18mobsacB containing sacB for sucrose (B13894) counter-selection)

-

E. coli donor strain for conjugation (e.g., S17-1)

-

Primers for amplifying flanking regions of the target gene

-

Restriction enzymes and T4 DNA ligase

-

LB agar (B569324) plates with appropriate antibiotics (e.g., tetracycline (B611298) for pT18mobsacB)

-

LB agar plates containing sucrose (5-10%) for counter-selection

Procedure:

-

Construct the suicide vector:

-

Design primers to amplify ~500-1000 bp fragments upstream and downstream of the gene to be deleted.

-

Clone these two fragments into the suicide vector, flanking the antibiotic resistance marker.

-

-

Conjugation:

-

Grow overnight cultures of the E. coli donor strain containing the suicide vector and the recipient P. fluorescens strain.

-

Mix the donor and recipient cultures and spot them onto an LB agar plate. Incubate overnight to allow conjugation to occur.

-

-

Selection of Single-Crossover Recombinants:

-

Resuspend the conjugation mix in saline.

-

Plate serial dilutions onto selective agar plates containing an antibiotic to select for the recipient strain and the antibiotic corresponding to the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

-

Selection of Double-Crossover Mutants:

-

Inoculate single-crossover colonies into non-selective liquid medium and grow overnight to allow for the second recombination event to occur.

-

Plate serial dilutions onto agar plates containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second recombination event will grow.

-

-

Screening and Verification:

-

Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker from the suicide vector.

-

Perform colony PCR using primers flanking the target gene to confirm its deletion. The PCR product from the mutant should be smaller than that from the wild-type.

-

Quantification of visc Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying the transcript levels of the visc genes.

Materials:

-

Pseudomonas fluorescens cultures grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for the visc genes and a housekeeping gene (e.g., rpoD)

Procedure:

-

RNA Extraction and DNase Treatment:

-

Harvest bacterial cells from liquid culture by centrifugation.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.

-

-

qPCR Reaction:

-

Set up the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.

-

Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to ensure no genomic DNA amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the ΔCt values of the mutant or treated samples to the control sample.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of this compound from bacterial cultures.

Materials:

-

Pseudomonas fluorescens culture supernatant

-

Acid (e.g., HCl) for precipitation

-

Organic solvent for extraction (e.g., methanol (B129727), acetonitrile)

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA)

-

Purified this compound standard

Procedure:

-

Extraction of this compound:

-

Centrifuge the bacterial culture to pellet the cells.

-

Acidify the supernatant to a pH of 2-3 with HCl to precipitate the lipopeptides.

-

Centrifuge to collect the precipitate.

-

Wash the precipitate with acidified water.

-

Dissolve the precipitate in methanol or another suitable organic solvent.

-

-

HPLC Analysis:

-

Filter the extracted sample through a 0.22 µm filter.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the compounds using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be from 30% to 100% acetonitrile over 30 minutes.

-

Monitor the elution profile at a wavelength of 214 nm.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of a purified this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

-

Conclusion

The genetic regulation of this compound production in Pseudomonas is a sophisticated process orchestrated by a hierarchical network of regulatory proteins. The GacS/GacA two-component system acts as a master switch, integrating environmental cues to control the expression of downstream LuxR-type transcriptional activators, ViscAR and ViscBCR. These regulators, in turn, directly activate the transcription of the visc biosynthesis genes. A comprehensive understanding of this regulatory cascade, coupled with robust experimental methodologies, is essential for the rational design of strategies to enhance this compound production for various biotechnological and pharmaceutical applications. Further research into the specific environmental signals that trigger the GacS/GacA pathway and the intricate interplay between different regulatory networks will undoubtedly pave the way for the successful exploitation of this valuable microbial product.

References

- 1. Diversity and Functional Analysis of LuxR-Type Transcriptional Regulators of Cyclic Lipopeptide Biosynthesis in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GacS/GacA two-component system strongly regulates antimicrobial competition mechanisms of Pseudomonas fluorescens MFE01 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global GacA-steered control of cyanide and exoprotease production in Pseudomonas fluorescens involves specific ribosome binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. aem.asm.org [aem.asm.org]

- 6. Comparing Glucose vs. Glycerol as Carbon Sources in Fermentation [synapse.patsnap.com]

- 7. Effect of temperature on the shift of Pseudomonas fluorescens from an environmental microorganism to a potential human pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of temperature shifts on extracellular proteinase-specific mRNA pools in Pseudomonas fluorescens B52 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of low temperature on in vivo and in vitro protein synthesis in Escherichia coli and Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of different carbon sources for growth and biosurfactant production by Pseudomonas fluorescens isolated from wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of Viscosin in Bacterial Motility and Swarming: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Viscosin, a cyclic lipopeptide biosurfactant produced by several species of Pseudomonas, plays a multifaceted role in bacterial physiology, significantly impacting surface motility and collective behaviors like swarming and biofilm dispersal. This technical guide provides an in-depth examination of the mechanisms by which this compound facilitates bacterial movement, the regulatory networks controlling its production, and the quantitative effects observed in experimental settings. Detailed protocols for key assays and visualizations of the underlying molecular pathways are provided to support further research and development in microbiology and drug discovery.

Introduction: this compound and Bacterial Surface Translocation

Bacteria have evolved sophisticated mechanisms to navigate and colonize surfaces, a critical aspect of their lifecycle in both environmental and host settings. Surface translocation can occur through various forms of motility, including flagella-powered swimming and swarming, and flagella-independent spreading or sliding. Biosurfactants, such as the cyclic lipopeptide this compound, are key molecular players that facilitate this surface-associated behavior by reducing surface tension and altering the physicochemical properties of the cell's immediate environment.

This compound, produced by strains like Pseudomonas fluorescens SBW25, has been identified as a crucial factor in a unique form of surface movement termed "spidery spreading".[1][2] This motility is distinct from classical flagella-driven swarming. Furthermore, this compound is implicated in the final stages of the biofilm lifecycle, where it promotes the dispersal of bacterial cells, enabling them to colonize new territories.[3][4] Understanding the role of this compound is therefore essential for developing strategies to control bacterial colonization, biofilm formation, and pathogenesis.

The Role of this compound in Surface Motility and Spreading

While many bacteria utilize flagella for swarming motility, some employ biosurfactants to achieve surface translocation. In P. fluorescens SBW25, this compound is central to a flagella-independent form of surface movement.

Spidery Spreading in P. fluorescens

Research on a mutant of P. fluorescens SBW25 lacking the flagellar master regulator, fleQ, revealed an atypical motility phenotype described as "spidery spreading".[1][2] This movement across a semi-solid surface is abolished when this compound production is disrupted, demonstrating that the biosurfactant is essential for this behavior.[2] this compound's primary role is to act as a wetting agent, reducing the surface tension at the edge of the expanding colony and allowing the bacteria to spread over the substrate. This mode of motility is critical for the bacterium's ability to colonize plant roots, an important aspect of its function as a plant growth-promoting rhizobacterium (PGPR).[1][2]

This compound's Contribution to Biofilm Dispersal

Biofilms are structured communities of bacteria encased in a self-produced matrix. The biofilm lifecycle culminates in the dispersal of cells, which is often a motility-driven process. This compound plays a significant role in this final stage for P. fluorescens SBW25.

Studies have shown that a this compound-deficient mutant (SBW25ΔviscA) forms more biofilm over time compared to the wild-type strain.[3][5] This is not because this compound inhibits initial formation, but because it actively promotes dispersal from mature biofilms. The expression of the this compound synthesis gene, viscA, is strongly induced by carbon starvation, a common trigger for dispersal.[3][4] This induction occurs just before dispersal events, particularly in cells observed leaving the biofilm structure. The proposed mechanism is that localized production of this compound reduces surface forces, facilitating the escape of motile cells from the biofilm matrix.[3]

Quantitative Analysis of this compound's Impact

The functional roles of this compound in motility and biofilm dynamics are supported by quantitative data from various experimental systems. The following tables summarize key findings.

Table 1: Effect of this compound on P. fluorescens SBW25 Root Colonization

This table presents the bacterial density found at the root tip of sugar beet seedlings three days after inoculation at the hypocotyl. The data highlights the combined roles of flagella and this compound in effective plant root colonization.

| Bacterial Strain | Genotype / Phenotype | Mean CFU/ml at Root Tip (log scale) |

| SBW25 | Wild Type (Flagella+, this compound+) | ~6.5 |

| SBW25Q | ΔfleQ (Flagella-, this compound+) | ~4.5 |

| SBW25C | This compound Knock-out (Flagella+, this compound-) | ~5.0 |

| AR1 | ΔfleQ, this compound Knock-out (Flagella-, this compound-) | ~2.0 (at detection limit) |

Data adapted from Alsohim et al., 2014.[1] The results show that while flagella are a major contributor to root tip colonization, this compound production also significantly enhances the efficiency of surface spreading along the plant root.

Table 2: Impact of this compound on P. fluorescens SBW25 Biofilm Dispersal

This table summarizes the effect of this compound on mature biofilms of a this compound-deficient mutant (SBW25ΔviscA).

| Treatment Condition | Description | Outcome |

| Control | Mature SBW25ΔviscA biofilm treated with buffer. | No significant change in biofilm mass. |

| This compound Complementation | Mature SBW25ΔviscA biofilm treated with 50 µg/ml purified this compound for 9.5 hours. | Significant decrease in the amount of biofilm (P < 0.05).[3] |

| Carbon Starvation | Wild-type (SBW25) and SBW25ΔviscA biofilms subjected to carbon starvation. | Dispersal of SBW25 biofilms was significantly greater than that of SBW25ΔviscA biofilms after 3 hours.[3][4] |

Regulatory Pathway of this compound Synthesis

The production of this compound is a tightly regulated process, ensuring it is synthesized under appropriate environmental conditions, such as surface colonization or nutrient limitation. The core biosynthesis is governed by the non-ribosomal peptide synthetase (NRPS) genes viscA, viscB, and viscC.[6]

Several regulatory layers control the expression of these genes in P. fluorescens SBW25:

-

GacS/GacA System: The global two-component system GacS/GacA is a key positive regulator of this compound biosynthesis.[6]

-

LuxR-Type Regulators: Two specific LuxR-type transcriptional regulators, named ViscAR and ViscBCR , are essential for the transcription of the viscABC gene cluster.[6] These regulators are located flanking the biosynthesis genes. A mutation in either viscAR or viscBCR leads to a dramatic reduction in viscABC transcripts and a complete loss of this compound production.[6]

Key Experimental Protocols

Reproducible experimental methods are crucial for studying bacterial motility. The following sections detail standardized protocols for assessing this compound-mediated motility and its production.

Protocol: Surface Motility (Spreading) Assay

This protocol is designed to assess the flagella-independent spreading motility facilitated by this compound.

-

Media Preparation: Prepare a semi-solid medium, such as King's B medium, solidified with 0.5% (w/v) agar (B569324).[7] The low agar concentration is critical to permit surface movement. Autoclave the medium and cool to 55°C. Pour 20-25 ml into standard 100 mm petri dishes on a level surface and allow them to solidify.

-

Plate Curing: Dry the plates at room temperature with lids ajar in a laminar flow hood for approximately 1-2 hours. Proper drying is essential; overly wet plates will lead to swimming through the agar, while overly dry plates will inhibit movement.[7]

-